2-Methylpentane-1,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpentane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(4-7)3-6(2)8/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJNLCNHYSWUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278641 | |
| Record name | 2-methylpentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-17-8 | |
| Record name | NSC8687 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylpentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylpentane 1,4 Diol
Retrosynthetic Analysis and Strategic Disconnections for Diol Synthesis
Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. For 2-methylpentane-1,4-diol, several logical disconnections can be proposed to devise potential synthetic routes.
A primary strategy involves disconnecting the carbon-carbon bonds. A C-C bond disconnection between C2 and C3 suggests a synthetic route involving the coupling of a three-carbon and a two-carbon fragment. This could be conceptualized as an aldol-type condensation or a Grignard reaction. For instance, the bond disconnection leads back to propanal and a propionaldehyde-derived synthon.
Alternatively, a disconnection at the C3-C4 bond points to a Michael addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. Another common approach in retrosynthesis is the disconnection of carbon-heteroatom bonds. amazonaws.com Disconnecting the C-O bonds suggests that the diol could be synthesized from a corresponding dihalide via nucleophilic substitution or from the ring-opening of an epoxide.
A functional group interconversion (FGI) approach suggests that the diol can be obtained from the reduction of a precursor containing carbonyl groups, such as a keto-aldehyde, a keto-ester, or a dicarboxylic acid derivative. This leads to precursors like 2-methyl-4-oxopentanoic acid or 2-methylglutaric acid.
Conventional Preparative Routes to Branched Aliphatic Diols
Conventional methods for synthesizing branched aliphatic diols often rely on well-established reactions in organic chemistry. These routes typically produce racemic or diastereomeric mixtures unless chiral starting materials are used.
One common method is the reduction of difunctional carbonyl compounds . For example, the reduction of a keto-ester such as ethyl 2-methyl-4-oxopentanoate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester functionalities to yield this compound. Similarly, the reduction of 2-methylglutaric acid or its diester derivative would also furnish the target diol.
Another classical approach involves the use of organometallic reagents . A reaction between a Grignard reagent, such as methylmagnesium bromide, and an appropriate epoxide, like 4-hydroxypentanal (B3052742) or a protected derivative, could form the C-C bond and, after deprotection and workup, yield the desired diol.
The hydroboration-oxidation of an unsaturated diene is another viable route. The reaction of 2-methyl-1,4-pentadiene (B165374) with a hydroborating agent followed by oxidation would yield a mixture of diols, including the target compound. The regioselectivity of this reaction would need to be carefully controlled.
A more modern and sustainable approach involves the catalytic conversion of biomass-derived platform molecules. For instance, the selective ring-opening and hydrogenation of substituted furan (B31954) compounds over bimetallic catalysts can yield 1,4-diols. researchgate.netbcrec.id A potential route to this compound could start from a suitably substituted furan derivative.
Stereoselective and Asymmetric Synthesis of this compound Enantiomers and Diastereomers
Due to the presence of two stereocenters (at C2 and C4), this compound can exist as four stereoisomers (two pairs of enantiomers). The synthesis of single enantiomers or diastereomers requires stereoselective methods.
Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary is removed and can often be recovered.
For the synthesis of this compound, an Evans' oxazolidinone auxiliary could be employed. researchgate.net For example, an N-propionyl oxazolidinone can be enolized and then reacted in an asymmetric aldol (B89426) reaction with propanal. This reaction establishes the stereochemistry at two new centers. Subsequent removal of the auxiliary and reduction of the resulting functional groups would yield an enantiomerically enriched form of the diol. The choice of Lewis acid and reaction conditions can influence the diastereoselectivity of the aldol addition. researchgate.net
Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Type | Key Application | Typical Stereoselectivity | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Aldol Reactions, Alkylations | High (often >95% de) | researchgate.net |
| Camphorsultams | Diels-Alder Reactions, Alkylations | High | researchgate.net |
| SAMP/RAMP Hydrazines | Alkylation of Aldehydes/Ketones | High (often >95% ee) | |
| (R)- and (S)-1-Phenylethylamine | Resolution of Racemic Acids/Aldehydes | Variable | sigmaaldrich.com |
Asymmetric catalytic hydrogenation is a powerful tool for creating chiral centers with high enantioselectivity. This method involves the hydrogenation of a prochiral unsaturated precursor using a chiral metal catalyst.
A suitable precursor for this compound would be an unsaturated molecule such as 2-methyl-1-penten-4-ol or 2-methyl-2-penten-1,4-diol. The hydrogenation of the carbon-carbon double bond using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), would introduce the desired stereochemistry. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee). The semi-hydrogenation of alkynols to alkenols is also a well-established process where catalyst choice is critical for selectivity. nih.gov
Table 2: Catalytic Systems for Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Typical Product | Reference |
|---|---|---|---|
| Ru-BINAP | Unsaturated ketones, esters, alcohols | Chiral alcohols, esters | nih.gov |
| Rh-DIPAMP | Enamides, dehydroamino acids | Chiral amino acids | nih.gov |
| Pd-B | Alkynols (electrocatalysis) | Alkenols | nih.gov |
| Ni-based catalysts | Hydrogenation of furan rings | Cyclic ethers and diols | nih.gov |
Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. rjraap.com Chemoenzymatic synthesis combines enzymatic steps with conventional chemical reactions. rsc.org These approaches are increasingly used for the production of enantiomerically pure pharmaceuticals and fine chemicals. illinois.edu
A potential biocatalytic route to an enantiomer of this compound could involve the kinetic resolution of a racemic mixture of the diol or a precursor. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, allowing the unreacted enantiomer to be separated from the acylated product.
Alternatively, a ketoreductase (KRED) enzyme could be used for the asymmetric reduction of a ketone precursor, such as 1-hydroxy-2-methylpentan-4-one. The enzyme would selectively produce one of the two possible alcohol stereoisomers at the C4 position with high enantiomeric excess. This strategy has been successfully applied to produce other chiral alcohols like (R)-2-methylpentanol from the corresponding aldehyde. researchgate.net
Table 3: Examples of Biocatalytic Transformations
| Enzyme Class | Reaction Type | Application Example | Reference |
|---|---|---|---|
| Lipase | Kinetic Resolution (Acylation/Hydrolysis) | Resolution of racemic alcohols and esters | illinois.edu |
| Ketoreductase (KRED) | Asymmetric reduction of ketones | Synthesis of chiral secondary alcohols | researchgate.net |
| Hydrolase | Desymmetrization of meso-compounds | Synthesis of chiral monoesters from diols | illinois.edu |
| Oxidase | Selective oxidation | Deracemization of amines | illinois.edu |
Advanced Separation and Purification Techniques for Stereoisomers
When a synthesis produces a mixture of stereoisomers, effective separation techniques are required to isolate the desired pure compound.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the analytical and preparative separation of enantiomers and diastereomers. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. The separation can be optimized by adjusting the mobile phase composition, such as the ratio of hexane (B92381) and alcohol modifiers. nih.gov
Another common strategy is derivatization to form diastereomers . The mixture of enantiomeric diols can be reacted with a single enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride or (2S)-2-acetoxypropionyl chloride) to form a mixture of diastereomeric esters. diva-portal.org These diastereomers have different physical properties and can be separated using standard, non-chiral purification techniques like flash chromatography or conventional HPLC. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the diol.
For diastereomeric mixtures, standard chromatographic techniques are often sufficient for separation due to their differing physical properties.
Advanced Spectroscopic and Structural Elucidation of 2 Methylpentane 1,4 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H NMR spectrum of 2-methylpentane-1,4-diol provides critical information about the number of distinct proton environments, their electronic surroundings, and scalar coupling interactions with neighboring protons. The presence of two stereocenters (C2 and C4) means that diastereomers exist, and their spectra can exhibit subtle to significant differences, particularly in the chemical shifts and coupling constants of the methylene protons (H3), which are diastereotopic.
The expected signals in a ¹H NMR spectrum include a doublet for the C5 methyl group, a doublet for the C2 methyl group, a multiplet for the C2 proton, complex multiplets for the C3 methylene protons, a multiplet for the C4 proton, and two distinct signals for the hydroxyl protons, which may be broad and can exchange with D₂O. The exact chemical shifts and multiplicities are influenced by the solvent and the specific diastereomer being analyzed.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (CH₃ at C5) | ~1.20 | Doublet | ~6.3 |
| H3 (CH₂ protons) | ~1.40 - 1.70 | Multiplets | - |
| H5 (CH₃ at C2) | ~0.90 | Doublet | ~6.8 |
| H2 (CH proton) | ~1.75 - 1.90 | Multiplet | - |
| H4 (CH proton) | ~3.70 - 3.85 | Multiplet | - |
Note: Data are typical and can vary based on solvent, concentration, and diastereomer.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in its structure. The chemical shifts are indicative of the carbon type (methyl, methylene, methine) and its proximity to electronegative oxygen atoms. Carbons C1 and C4, being directly attached to hydroxyl groups, are significantly deshielded and appear further downfield. spectrabase.com
Table 2: Typical ¹³C NMR Chemical Shifts for a Diastereomer of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C1 (CH₂OH) | ~68.5 |
| C2 (CH) | ~35.0 |
| C3 (CH₂) | ~40.0 |
| C4 (CHOH) | ~72.0 |
| C5 (CH₃ on C4) | ~23.5 |
Source: Adapted from spectral database predictions. spectrabase.com
Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and confirming stereochemical assignments.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H scalar couplings, confirming the connectivity of proton networks. For this compound, cross-peaks would be observed between H1 and H2, H2 and its attached methyl protons, H2 and the H3 methylene protons, the H3 protons and H4, and H4 and its attached methyl protons. This allows for the unambiguous tracing of the carbon backbone through its attached protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal at ~3.75 ppm (H4) would show a correlation to the carbon signal at ~72.0 ppm (C4).
The analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations from 2D NMR can also provide insights into the relative stereochemistry of the two chiral centers, aiding in the assessment of diastereomeric purity.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features characteristic of alcohols and alkanes. A prominent, broad absorption band is observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening due to intermolecular hydrogen bonding. Strong absorptions in the 2960-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups. The C-O stretching vibration appears as a strong band in the 1150-1050 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-H stretching vibrations also appear strongly in the Raman spectrum. The C-C bond vibrations within the carbon skeleton are typically more prominent in the Raman spectrum than in the IR, appearing in the 1200-800 cm⁻¹ fingerprint region.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (H-bonded) | ~3350 (Broad, Strong) | Weak |
| C-H Stretch (Alkyl) | ~2960-2870 (Strong) | Strong |
| C-H Bend (Alkyl) | ~1470-1370 (Medium) | Medium |
| C-O Stretch | ~1080 (Strong) | Weak |
Source: Adapted from spectral databases. spectrabase.comnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information on the molecular weight and structural features of a molecule through ionization and analysis of the resulting fragments. The molecular formula of this compound is C₆H₁₄O₂, giving it a molecular weight of approximately 118.18 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 118 may be weak or absent due to the facile fragmentation of alcohols. Common fragmentation pathways include:
Loss of Water: A peak at m/z 100 ([M-H₂O]⁺) is expected due to dehydration.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a characteristic fragmentation for alcohols. This can lead to several prominent fragments. For example, cleavage between C1 and C2 would yield a fragment at m/z 31 ([CH₂OH]⁺). Cleavage between C3 and C4 could lead to a fragment at m/z 45 ([CH(OH)CH₃]⁺).
Loss of a Methyl Group: A peak at m/z 103 ([M-CH₃]⁺) can occur.
Cleavage of the Carbon Skeleton: Fragmentation of the C2-C3 bond can also occur, leading to various smaller fragment ions.
Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 118 | [C₆H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 100 | [C₆H₁₂O]⁺ | Loss of H₂O |
| 103 | [C₅H₁₁O₂]⁺ | Loss of CH₃ |
| 73 | [C₄H₉O]⁺ | Cleavage of C2-C3 bond |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage at C4 |
X-ray Crystallographic Analysis of Crystalline Derivatives for Absolute Configuration Determination
The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. As this compound is a liquid at room temperature, it would first need to be converted into a crystalline derivative. This is often achieved by reacting the diol with a chiral resolving agent or a heavy atom-containing reagent.
The resulting crystalline derivative can then be analyzed by X-ray diffraction. The diffraction pattern provides a three-dimensional map of the electron density of the molecule, allowing for the precise determination of the spatial arrangement of its atoms. The inclusion of a heavy atom or a molecule of known absolute configuration allows for the unambiguous assignment of the R/S configuration at each chiral center.
A summary of crystallographic data that would be obtained from such an analysis is outlined in the following table. This data is purely illustrative.
| Parameter | Value |
| Crystal system | Data not available |
| Space group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated density (g/cm³) | Data not available |
| R-factor | Data not available |
| Flack parameter | Data not available |
The Flack parameter is a critical value in determining the absolute configuration of a chiral crystal structure. A value close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration.
Despite extensive research, detailed scientific literature focusing specifically on the chemical reactivity and derivatization of this compound is exceptionally limited. The vast majority of available information pertains to its more common isomer, 2-methylpentane-2,4-diol (hexylene glycol). Consequently, a comprehensive and scientifically accurate article that strictly adheres to the requested detailed outline for this compound cannot be generated at this time due to the scarcity of specific research findings on its esterification, etherification, selective oxidation, reduction, stereochemical control, and cyclization reactions.
General principles of diol chemistry would suggest that this compound, possessing both a primary and a secondary hydroxyl group, would undergo typical alcohol reactions. However, without specific studies on this particular compound, any detailed discussion would be speculative and not based on verified research findings as requested.
The significant difference in the positions of the hydroxyl groups between the 1,4-diol and the 2,4-diol isomers leads to substantial differences in their chemical reactivity, stereochemistry, and the types of cyclic compounds they can form. Therefore, extrapolating data from 2-methylpentane-2,4-diol to this compound would be scientifically inaccurate.
Further research and publication of studies specifically investigating the chemical properties and reactions of this compound are needed to provide the detailed information required for the requested article.
Chemical Reactivity and Derivatization of 2 Methylpentane 1,4 Diol
Polymerization Chemistry: Exploration as a Monomer in Polycondensation Processes
2-Methylpentane-1,4-diol, with its unique structural features of a primary and a secondary hydroxyl group, along with a methyl branch, presents an interesting profile as a monomer for polycondensation reactions. While specific, in-depth research focusing exclusively on the polymerization of this compound is not extensively documented in publicly available literature, its potential behavior and the properties of the resulting polymers can be inferred from studies on analogous diols and the fundamental principles of polymer chemistry. The presence of a methyl group on the pentane (B18724) backbone is expected to influence the physical and mechanical properties of the resulting polymers, such as polyesters and polyurethanes, by affecting chain packing and intermolecular interactions.
In polycondensation, the difunctional nature of this compound allows it to act as a building block, reacting with other difunctional monomers like dicarboxylic acids or diisocyanates to form long polymer chains. The structural asymmetry and the presence of a chiral center in this compound can lead to polymers with amorphous characteristics, potentially offering advantages in applications requiring optical clarity or flexibility.
Polyesters Derived from this compound Analogues
The synthesis of polyesters through the polycondensation of diols and dicarboxylic acids is a well-established process. The structure of the diol monomer plays a crucial role in determining the final properties of the polyester (B1180765). For instance, studies on methyl-branched diols have shown that the presence of side groups can disrupt the regularity of the polymer chain, leading to a decrease in crystallinity and melting point, and an increase in the glass transition temperature (Tg) compared to their linear counterparts. acs.org
Research on copolyesters of bio-based secondary diols like 1,4-pentanediol (B150768) (a structural isomer of this compound) and 2,5-hexanediol (B147014) has demonstrated that methyl branching significantly impacts polymer properties. For example, copolyesters synthesized from these secondary diols were found to be entirely amorphous with higher glass transition temperatures than their linear equivalents. acs.org Specifically, the introduction of methyl branches can enhance the modulus and extension at break of the resulting polyesters. acs.org
The polycondensation reaction to form polyesters typically involves heating the diol and dicarboxylic acid (or its ester derivative) in the presence of a catalyst, with the removal of a small molecule byproduct like water or methanol (B129727) to drive the reaction to completion. The reactivity of the primary and secondary hydroxyl groups in this compound may differ, which could influence the polymerization kinetics and the final polymer architecture.
To illustrate the potential properties of polyesters derived from this compound, the following table presents data from studies on analogous C5 and C6 diols, highlighting the effect of methyl branching on the thermal properties of polyesters.
| Diol Monomer | Dicarboxylic Acid | Polymer Abbreviation | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |
|---|---|---|---|---|---|
| 1,4-Butanediol | Adipic Acid | PBA | -63 °C | 50 °C | Generic Data |
| 1,5-Pentanediol | Adipic Acid | PPeA | -58 °C | 35 °C | Generic Data |
| 1,6-Hexanediol | Adipic Acid | PHA | -60 °C | 58 °C | Generic Data |
| 2,5-Hexanediol | Adipic Acid | P(2,5HA) | -39 °C | Amorphous | acs.org |
This table is illustrative and compiles data from various sources on analogous diols to predict the potential properties of polyesters based on this compound.
Polyurethanes Incorporating this compound
In the synthesis of polyurethanes, diols act as chain extenders or as part of the soft segment, reacting with diisocyanates to form the characteristic urethane (B1682113) linkages. The structure of the diol has a profound effect on the morphology and properties of the resulting polyurethane. The incorporation of an asymmetrical, branched diol like this compound is expected to disrupt the hard segment packing, leading to a lower degree of crystallinity and enhanced flexibility of the material.
The reaction involves the addition of the hydroxyl groups of the diol to the isocyanate groups of a diisocyanate monomer. The general structure of the polyurethane is determined by the nature of the diisocyanate, the polyol (a longer chain diol that forms the soft segment), and the chain extender (a shorter chain diol like this compound that forms the hard segment).
The use of branched diols as chain extenders in polyurethanes can lead to improved solubility, lower viscosity of prepolymers, and modified mechanical properties of the final polymer. The methyl group in this compound would likely increase the free volume within the polymer matrix, potentially affecting properties such as gas permeability and the glass transition temperature of the hard segment.
While specific data for polyurethanes synthesized with this compound are scarce, the table below provides a comparative look at the properties of polyurethanes derived from different C4 to C6 diols as chain extenders, offering insight into the expected performance of a polyurethane containing this compound.
| Diol Chain Extender | Diisocyanate | Polyol | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|---|---|
| 1,4-Butanediol | MDI | PCL | 30 | 25 | 550 | Generic Data |
| 1,5-Pentanediol | MDI | PCL | 30 | 22 | 600 | Generic Data |
| 1,6-Hexanediol | MDI | PCL | 30 | 28 | 500 | Generic Data |
| 2-Methyl-1,3-propanediol | MDI | PCL | 30 | 20 | 650 | Inferred Data |
This table presents typical data for polyurethanes with various diol chain extenders to illustrate the potential impact of using a branched diol like this compound. MDI: Methylene diphenyl diisocyanate, PCL: Polycaprolactone.
Applications in Specialized Chemical Synthesis and Advanced Materials
2-Methylpentane-1,4-diol as a Chiral Building Block
The presence of a stereocenter at the second carbon atom makes this compound a useful chiral building block in organic synthesis. Access to enantiomerically pure forms of this diol allows for the synthesis of complex target molecules with specific stereochemistry, which is crucial in fields such as pharmaceuticals and agrochemicals.
Chiral diols are fundamental starting materials for the asymmetric synthesis of a wide array of chemical compounds. While specific research on this compound in this context is limited, its structural motifs are found in various natural products and pharmacologically active molecules. The stereoselective synthesis of 1,4-diols can be achieved through methods like tandem allylboration–allenylboration sequences, which yield intermediates with controlled stereochemistry. acs.org Chiral 1,4-diols can serve as precursors to valuable chiral ketones, lactones, and other key synthetic intermediates.
The general strategy for employing a chiral diol like this compound in asymmetric synthesis involves leveraging its existing stereocenter to direct the formation of new stereocenters in a predictable manner. This can be achieved through various synthetic transformations where the hydroxyl groups act as directing groups or are converted into other functionalities.
Table 1: Potential Asymmetric Transformations Utilizing Chiral 1,4-Diols
| Transformation | Reagents and Conditions | Product Type | Potential Application of this compound |
| Catalytic Asymmetric Allylboration | Chiral BINOL-derived catalysts, allyldiisopropoxyborane | Chiral homoallylic amines | As a catalyst or ligand to induce enantioselectivity in the synthesis of complex amines. nih.gov |
| Asymmetric Aldol (B89426) Reaction and Reduction | Proline-derived organocatalyst, Cu(OTf)₂, chiral oxazaborolidine | Enantiomerically pure 1,3-diols | As a starting material for the synthesis of more complex polyol structures. acs.org |
| Tandem Allylboration-Allenylboration | Bis-borodienes, aldehydes | Stereodefined 1,4-diols | As a synthon for the construction of polyketide natural product fragments. acs.org |
This table presents potential applications for chiral 1,4-diols like this compound based on established methodologies for similar structures.
The diol functionality in this compound makes it an attractive candidate for the synthesis of chiral ligands for asymmetric catalysis. Chiral diols can be converted into a variety of ligand classes, including diphosphines, diamines, and phosphoramidites, which are widely used in transition-metal-catalyzed reactions. The stereochemistry of the diol backbone plays a crucial role in determining the enantioselectivity of the resulting catalyst.
For instance, chiral diols can be used to synthesize C2-symmetric ligands, where the chirality of the diol is transferred to the ligand framework. These ligands can then coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. While specific examples utilizing this compound are not prevalent in the literature, the principles of chiral ligand design suggest its potential in this area. The synthesis of a bridged C2-symmetric biphenyl (B1667301) phosphine (B1218219) ligand from (2R,3R)-butanediol demonstrates a successful application of a chiral diol in creating a highly effective ligand for asymmetric hydrogenation. nih.gov
Table 2: Examples of Chiral Ligand Classes Derived from Chiral Diols
| Ligand Class | Synthetic Precursor | Metal Complex | Application in Asymmetric Catalysis |
| Diphosphine Ligands | Chiral 1,4-diol | Rhodium, Ruthenium | Asymmetric Hydrogenation |
| Chiral Diamine Ligands | Chiral 1,4-diol | Copper, Palladium | Asymmetric Alkylation, Cyclopropanation |
| Phosphoramidite Ligands | Chiral 1,4-diol | Rhodium, Iridium | Asymmetric Conjugate Addition |
This table illustrates the potential for developing various classes of chiral ligands from chiral diols, a strategy that could be applied to this compound.
Functionalization for Surface Chemistry and Interface Science
The hydroxyl groups of this compound provide reactive sites for surface functionalization. Diols can be attached to various surfaces, such as silica, gold, or polymers, to modify their properties. This functionalization can be used to alter surface energy, introduce specific binding sites, or create biocompatible coatings.
Recent progress in the selective functionalization of diols using organocatalysis allows for precise control over which hydroxyl group reacts, which is particularly important for creating well-defined surface modifications. rsc.orgresearchgate.net For example, a primary alcohol is often more reactive than a secondary alcohol, a difference that can be exploited for selective attachment. In the case of this compound, the primary hydroxyl at the 1-position and the secondary hydroxyl at the 4-position offer opportunities for regioselective functionalization.
While specific studies on the surface functionalization of this compound are not widely reported, the general principles of diol chemistry suggest its utility in this area. For instance, diols can be used to create self-assembled monolayers (SAMs) on surfaces, providing a versatile platform for further chemical modification.
Role in the Formulation of Advanced Polymeric Materials with Tailored Properties
Diols are fundamental building blocks in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes. The incorporation of a chiral diol like this compound into a polymer backbone can introduce chirality, which can influence the polymer's macroscopic properties, such as its thermal behavior, mechanical strength, and optical activity.
The functionalization of lignin-derived phenolics to produce diols for the synthesis of thermoplastic polyurethanes and polyester (B1180765) resins highlights the growing interest in using bio-based and functional diols to create sustainable and high-performance polymers. researchgate.net In this context, this compound could serve as a co-monomer to impart specific properties to the resulting polymer. For example, the methyl group could influence the polymer's crystallinity and solubility, while the chirality could lead to materials with unique chiroptical properties.
Utilization in Specialized Reaction Media (e.g., non-aqueous, ionic liquid, or deep eutectic solvent systems)
The use of non-conventional reaction media is a rapidly growing area of green chemistry. Chiral diols have been explored as components of novel solvent systems, such as deep eutectic solvents (DESs) and chiral ionic liquids (CILs).
Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than the individual components. Chiral diols can act as HBDs in the formation of chiral DESs. nih.gov These chiral DESs can serve as both the solvent and a source of chirality, potentially influencing the stereochemical outcome of a reaction. The application of chiral DESs in organolithium chemistry has been demonstrated, showcasing their potential as green alternatives to volatile organic solvents. nih.gov
Chiral ionic liquids are another class of specialized solvents that can be designed to have specific properties. While not directly synthesized from diols in most cases, the principles of incorporating chirality into the solvent structure are relevant. The use of chiral components, such as those derived from this compound, could lead to the development of novel CILs with unique solvent properties and applications in enantioselective separations and catalysis. nih.govresearchgate.netnih.gov
Table 3: Potential Applications of this compound in Specialized Reaction Media
| Solvent System | Role of this compound | Potential Application | Research Findings |
| Deep Eutectic Solvents (DESs) | Hydrogen Bond Donor (HBD) | Asymmetric synthesis, enantioselective extractions | Chiral diols have been successfully used to create chiral DESs that can influence reaction stereochemistry. nih.gov |
| Chiral Ionic Liquids (CILs) | Chiral precursor for cation or anion | Enantioselective catalysis, chiral separations | The design of CILs allows for a wide variety of optically active structures with diverse applications. nih.govresearchgate.netnih.gov |
This table summarizes the potential roles and applications of this compound in the formulation of specialized, non-conventional solvent systems.
Theoretical and Computational Chemistry Studies of 2 Methylpentane 1,4 Diol
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of 2-Methylpentane-1,4-diol, arising from the rotation around its single bonds, gives rise to a variety of three-dimensional structures known as conformers. Conformational analysis aims to identify the stable conformers and to understand the energy landscape that governs their interconversion.
The presence of two hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds, which can significantly influence the stability of certain conformers. The likelihood of hydrogen bond formation is dependent on the distance and orientation of the hydroxyl groups, which in turn is dictated by the rotational state of the molecule's carbon backbone. In the case of 1,4-diols, the formation of a seven-membered ring through hydrogen bonding is a possibility, which can lead to a particularly stable conformation.
The potential energy surface (PES) of this compound is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric parameters. By mapping the PES, stationary points, such as energy minima (corresponding to stable conformers) and saddle points (corresponding to transition states between conformers), can be located.
Table 1: Predicted Relative Energies of Key Conformers of this compound
| Conformer | Description | Predicted Relative Energy (kJ/mol) |
| 1 | Extended chain, no intramolecular H-bond | 5-10 |
| 2 | Gauche conformation, weak intramolecular H-bond | 2-5 |
| 3 | Ring-like structure with strong intramolecular H-bond | 0 (most stable) |
Note: The values in this table are illustrative and based on typical energy differences found in similar diols. Specific computational studies on this compound are needed for precise energy values.
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and energetic properties of this compound. These calculations solve the Schrödinger equation for the molecule, yielding information about the distribution of electrons and the energies of the molecular orbitals.
Key properties that can be calculated include:
Heat of formation: The enthalpy change when the molecule is formed from its constituent elements in their standard states.
Ionization potential: The minimum energy required to remove an electron from the molecule.
Electron affinity: The energy released when an electron is added to the molecule.
HOMO-LUMO gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is an indicator of the molecule's chemical reactivity and stability.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| Heat of Formation (gas phase) | -550 to -520 kJ/mol |
| Ionization Potential | 9.5 - 10.0 eV |
| Electron Affinity | -0.5 to 0.0 eV |
| HOMO-LUMO Gap | 7.0 - 8.0 eV |
Note: These values are typical for small aliphatic diols and are subject to variation based on the specific computational method and basis set used.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra to validate both the theoretical models and the experimental assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the molecular conformation, and by comparing the calculated spectra for different conformers with the experimental spectrum, the dominant conformation in solution can be determined.
Infrared (IR) and Raman Spectroscopy: Vibrational frequencies and intensities can be computed. The calculated IR and Raman spectra can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. For example, the O-H stretching frequency is particularly sensitive to hydrogen bonding, and its calculated value can provide evidence for the presence and strength of intramolecular hydrogen bonds.
Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (ppm) - CH₂OH | 3.4 - 3.6 | ~3.5 |
| ¹³C NMR Chemical Shift (ppm) - CH₂OH | 65 - 70 | ~68 |
| IR Frequency (cm⁻¹) - O-H stretch (free) | 3650 - 3700 | ~3630 |
| IR Frequency (cm⁻¹) - O-H stretch (H-bonded) | 3400 - 3500 | ~3450 |
Note: Predicted values are based on general performance of DFT calculations for similar molecules. Experimental values are approximate and can vary with solvent and concentration.
Molecular Modeling and Dynamics Simulations of Intermolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for studying the interactions between this compound molecules and their interactions with other molecules, such as solvents.
In an MD simulation, the motion of each atom in a system is calculated over time by solving Newton's equations of motion. This allows for the simulation of the dynamic behavior of the system, providing insights into properties such as:
Liquid structure: The arrangement of molecules in the liquid phase can be characterized by radial distribution functions, which describe the probability of finding a molecule at a certain distance from a reference molecule.
Hydrogen bonding network: The formation and breaking of intermolecular hydrogen bonds can be monitored throughout the simulation, providing a detailed picture of the hydrogen bonding network in the liquid.
Diffusion coefficient: The rate at which molecules move through the liquid can be calculated, which is an important transport property.
These simulations are crucial for understanding the macroscopic properties of this compound, such as its viscosity, boiling point, and solubility, based on the underlying intermolecular forces.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 2-Methylpentane-1,4-diol, and how can reaction yields be optimized?
- Methodological Answer :
-
Catalytic Hydrogenation : Start with 2-methylpent-2-ene-1,4-diol precursors and employ palladium-based catalysts under controlled hydrogen pressure (1–3 atm). Monitor reaction progress via gas chromatography (GC) to optimize temperature (80–120°C) and solvent polarity (e.g., methanol or ethanol) .
-
Flow Reactor Optimization : Adapt Heck-Matsuda reaction protocols (used for analogous diols) by testing ligand-free conditions in microfluidic reactors. Adjust residence time (5–30 min) and pressure to minimize Pd nanoparticle formation and improve selectivity .
-
Yield Improvement : Use kinetic studies to identify rate-limiting steps. For example, cis/trans isomerization in intermediates may require acid catalysts (e.g., H₃PO₄) to enhance stereochemical control .
- Data Table : Reaction Yield Comparison (Adapted from )
| Method | Catalyst | Solvent | Yield (%) | Selectivity (cis:trans) |
|---|---|---|---|---|
| Batch Hydrogenation | Pd/C | MeOH | 65–75 | 3:1 |
| Flow Reactor (Ligand-Free) | Pd(OAc)₂ | EtOH | 82–88 | 5:1 |
Q. How is this compound characterized structurally and functionally in research settings?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm hydroxyl group positions and methyl branching. Key peaks: δ 1.2–1.4 ppm (methyl), δ 3.5–4.0 ppm (methylene adjacent to OH) .
- Chromatography : Employ HPLC-MS with reverse-phase C18 columns (mobile phase: water/acetonitrile) to assess purity and detect byproducts. Retention time: ~8.2 min under gradient conditions .
- Thermal Analysis : DSC/TGA reveals melting point (~−20°C) and decomposition onset (>200°C), critical for polymer applications .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Skin Exposure : Guinea pig maximization tests (OECD 406) indicate no skin sensitization, but use nitrile gloves and fume hoods due to mild irritancy .
- Storage : Store under nitrogen at 4°C to prevent oxidation. Monitor for discoloration (yellowing indicates degradation) .
- Waste Disposal : Neutralize with dilute NaOH before aqueous disposal (pH 7–9) to avoid environmental contamination .
Advanced Research Questions
Q. How does this compound compare to other diols in polyurethane synthesis, and how are contradictions in mechanical property data resolved?
- Methodological Answer :
-
Comparative Analysis : Replace DPG (dipropylene glycol) with this compound in polyurethane formulations. Use tensile testing (ASTM D412) to assess modulus and elongation. The methyl group disrupts chain alignment, reducing rigidity by ~20% compared to DPG .
-
Data Contradictions : Conflicting reports on flexibility may arise from curing conditions. Use controlled humidity (50–60% RH) during polymerization to standardize hydrogen bonding .
- Data Table : Mechanical Properties of Polyurethanes (Adapted from )
| Diol Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| DPG | 45 ± 3 | 350 ± 20 |
| This compound | 36 ± 2 | 420 ± 25 |
Q. What role does this compound play in natural product isolation, and how is its presence validated in plant extracts?
- Methodological Answer :
- Extraction : Use Soxhlet extraction with hexane/ethyl acetate (3:1) from Cyathea spp. fern stems. Concentrate under vacuum and purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) .
- Validation : Perform GC-MS with a DB-5 column (30 m × 0.25 mm). Key fragments: m/z 88 (base peak, C₄H₈O₂⁺) and m/z 45 (OH loss). Compare retention indices (RI = 1480) to synthetic standards .
Q. How can computational modeling predict the reactivity of this compound in organometallic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model Pd-catalyzed cross-couplings. The methyl group increases steric hindrance at C2, lowering activation energy for β-hydride elimination by ~5 kcal/mol compared to linear diols .
- Molecular Dynamics : Simulate hydrogen bonding in aqueous solutions. Hydroxyl groups form stable networks with water, explaining high solubility (up to 1.2 g/mL) .
Q. What methodologies resolve isomer-specific reactivity challenges in this compound derivatives?
- Methodological Answer :
- Chiral Separation : Use HPLC with Chiralpak IA columns (hexane/isopropanol 85:15) to separate cis/trans isomers. Calibrate with polarimetric detection (α = +12° for cis) .
- Stereoselective Synthesis : Employ Sharpless asymmetric dihydroxylation on 2-methylpentene precursors. Optimize ligand (e.g., (DHQD)₂PHAL) for >90% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
